molecular formula C25H20N4O2S B11978716 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B11978716
M. Wt: 440.5 g/mol
InChI Key: BPUQSUQNPDXIQL-CVKSISIWSA-N
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Description

4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound with the molecular formula C25H20N4O2S This compound is notable for its unique structure, which includes an anthrylmethylidene group, a dimethoxyphenyl group, and a triazole-thiol moiety

Preparation Methods

The synthesis of 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route includes the condensation of 9-anthraldehyde with 4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol under specific reaction conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar principles, with optimizations for scale and efficiency.

Chemical Reactions Analysis

4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound’s triazole-thiol moiety is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in the compound’s observed biological effects .

Comparison with Similar Compounds

4-{[(E)-9-anthrylmethylidene]amino}-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazole-3-thiol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

Molecular Formula

C25H20N4O2S

Molecular Weight

440.5 g/mol

IUPAC Name

4-[(E)-anthracen-9-ylmethylideneamino]-3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C25H20N4O2S/c1-30-22-12-11-18(14-23(22)31-2)24-27-28-25(32)29(24)26-15-21-19-9-5-3-7-16(19)13-17-8-4-6-10-20(17)21/h3-15H,1-2H3,(H,28,32)/b26-15+

InChI Key

BPUQSUQNPDXIQL-CVKSISIWSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2/N=C/C3=C4C=CC=CC4=CC5=CC=CC=C53)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NNC(=S)N2N=CC3=C4C=CC=CC4=CC5=CC=CC=C53)OC

Origin of Product

United States

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